molecular formula C9H16O3 B14051996 Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate

Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate

Cat. No.: B14051996
M. Wt: 172.22 g/mol
InChI Key: OPWNMWYOGPDNDF-UHFFFAOYSA-N
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Description

Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate is an organic compound with the molecular formula C9H16O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate typically involves the reaction of 6,6-dimethyltetrahydro-2H-pyran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality ester suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6,6-dimethyltetrahydro-2H-pyran-3-carboxylic acid.

    Reduction: Formation of 6,6-dimethyltetrahydro-2H-pyran-3-methanol.

    Substitution: Formation of various substituted tetrahydropyran derivatives.

Scientific Research Applications

Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its activity and applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyltetrahydro-2H-pyran-3-carboxylate
  • Ethyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate
  • Methyl 6,6-dimethyltetrahydro-2H-pyran-4-carboxylate

Uniqueness

Methyl 6,6-dimethyltetrahydro-2H-pyran-3-carboxylate is unique due to the presence of two methyl groups at the 6-position, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.

Properties

IUPAC Name

methyl 6,6-dimethyloxane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-9(2)5-4-7(6-12-9)8(10)11-3/h7H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWNMWYOGPDNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CO1)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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